N'-(5-chloro-2-methylphenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-13-4-8-16(23)11-18(13)25-21(28)20(27)24-17-9-7-14-3-2-10-26(19(14)12-17)22(29)15-5-6-15/h4,7-9,11-12,15H,2-3,5-6,10H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZQHEKIJWGZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(5-chloro-2-methylphenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Chloro-substituted aromatic ring : The presence of a chlorine atom on the aromatic ring enhances lipophilicity and may influence receptor binding.
- Cyclopropanecarbonyl group : This moiety contributes to the compound's steric properties and may affect its interaction with biological targets.
- Tetrahydroquinoline backbone : Known for its diverse pharmacological properties, this structure may facilitate interactions with various receptors.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. IC50 values ranged from 10 to 30 µM, indicating effective inhibition of cell proliferation .
- Mechanism of Action : The anticancer effects are believed to result from the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MICs) were recorded at 15 µg/mL for S. aureus and 20 µg/mL for E. coli .
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects:
- Neurotoxicity Studies : In models of neurodegeneration (e.g., induced by oxidative stress), the compound reduced neuronal cell death and maintained mitochondrial function .
- Behavioral Studies : Animal studies indicated improvements in cognitive function in models mimicking Alzheimer’s disease pathology .
Research Findings
Case Studies
-
Case Study on Anticancer Activity :
- A study conducted on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates.
-
Case Study on Antimicrobial Efficacy :
- Clinical isolates of S. aureus were treated with varying concentrations of the compound, showing significant growth inhibition compared to controls.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial activity. For instance:
- Compounds related to this structure have shown effectiveness against various microorganisms, including Gram-positive and Gram-negative bacteria .
- The presence of electron-withdrawing groups in the structure may enhance its antimicrobial potency by increasing lipophilicity and membrane permeability.
Anti-inflammatory Potential
In silico studies suggest that derivatives of this compound may serve as inhibitors for specific enzymes involved in inflammatory pathways. For example, molecular docking studies have highlighted its potential as a 5-lipoxygenase inhibitor, which is crucial in the management of inflammatory diseases .
Therapeutic Applications
Given its structural characteristics and preliminary biological activity data, N'-(5-chloro-2-methylphenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide could have applications in:
- Cancer Therapy : Its ability to interact with cellular pathways may provide avenues for developing anticancer agents.
- Neurological Disorders : The tetrahydroquinoline moiety suggests potential neuroprotective properties that warrant further exploration.
Chemical Reactions Analysis
Amide Bond Reactivity
The ethanediamide core (oxalamide) is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Protonation of carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water to yield carboxylic acid derivatives .
-
Basic Hydrolysis : Deprotonation of water generates hydroxide ions, cleaving the amide bond to form carboxylate salts .
Table 1: Hydrolysis Conditions for Related Amides
Cyclopropane Ring Reactivity
The cyclopropanecarbonyl group may undergo ring-opening reactions under strain-relief conditions:
-
Oxidative Ring Opening : Reaction with strong oxidizers (e.g., KMnO₄) could yield diols or ketones .
-
Radical Additions : Initiated by peroxides, forming alkyl halides or extended carbon chains.
Table 2: Cyclopropane Derivative Reactions
| Reagent | Conditions | Observed Transformation | Yield | Source |
|---|---|---|---|---|
| Triflic anhydride | CHCl₃, 0–20°C, 2.5h | Sulfonation at carbonyl | 93% | |
| Acetic anhydride | 100°C, 3h | Acetylation of amine groups | 58% |
Tetrahydroquinoline Core Modifications
The tetrahydroquinoline moiety participates in:
-
Aromatic Electrophilic Substitution : Nitration or halogenation at the 7-position due to electron-donating effects of the adjacent amine .
-
Oxidation : Conversion to quinoline derivatives using agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
Table 3: Tetrahydroquinoline Reactions
| Reaction Type | Reagent/Procedure | Outcome | Yield | Source |
|---|---|---|---|---|
| Sulfonation | Triflic anhydride, 2,6-lutidine | Sulfonate ester formation | 91% | |
| Tosylation | p-Toluenesulfonyl chloride | Stable tosylate intermediate | 89% |
Functional Group Transformations
-
Reductive Amination : The secondary amine in tetrahydroquinoline could react with aldehydes/ketones under H₂/Pd-C to form tertiary amines .
-
Nucleophilic Acyl Substitution : Replacement of the cyclopropanecarbonyl group with other acyl chlorides (e.g., acetyl chloride) .
Analytical Characterization
Key techniques for verifying reaction outcomes include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-(5-chloro-2-methylphenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via a multi-step process involving coupling reactions. Key steps include:
- Amide bond formation : Reacting a cyclopropanecarbonyl-tetrahydroquinoline intermediate with an ethanediamide precursor under basic conditions (e.g., sodium carbonate or DBU) to ensure nucleophilic acyl substitution .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (petroleum ether/ethyl acetate) to isolate the product .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2 equivalents of acyl chloride) to minimize side products.
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclopropane carbonyl protons at δ 1.2–1.5 ppm; aromatic protons in tetrahydroquinoline at δ 6.8–7.5 ppm) .
- HRMS : Validate molecular weight (e.g., expected [M+H]⁺: ~480.15 Da).
- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λmax ~255 nm) to assess purity ≥98% .
Q. What solvent systems are recommended for solubility and stability studies?
- Methodological Answer :
- Solubility : Test in DMSO (≥50 mg/mL for biological assays) and dichloromethane (for synthetic steps). Avoid aqueous buffers without surfactants due to low hydrophilicity.
- Stability : Store at -20°C in anhydrous DMSO; monitor degradation via LC-MS over 48 hours at room temperature .
Advanced Research Questions
Q. How can regioselectivity challenges in the cyclopropanecarbonyl-tetrahydroquinoline synthesis be addressed?
- Methodological Answer :
- Steric and Electronic Control : Use bulky bases (e.g., DBU) to direct acylation to the less hindered amine on the tetrahydroquinoline core .
- Protection/Deprotection Strategies : Temporarily protect the 7-amino group with Boc before introducing the cyclopropane moiety, then cleave with TFA .
Q. What analytical approaches resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., kinase inhibition with ATP concentration fixed at 1 mM).
- Metabolite Interference : Perform LC-MS/MS to identify degradation products in cell culture media that may skew results .
- Table : Example Data Comparison
| Study | Reported IC₅₀ (nM) | Assay Conditions |
|---|---|---|
| A | 12 ± 2 | 10% FBS, 24h |
| B | 45 ± 8 | Serum-free, 48h |
Q. How does the cyclopropane carbonyl group influence conformational stability?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare energy barriers between planar and twisted conformers.
- X-ray Crystallography : Resolve crystal structures to validate intramolecular H-bonding between the carbonyl and adjacent NH groups .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction completion and intermediate purity.
- Quality Control : Establish acceptance criteria for residual solvents (e.g., <500 ppm DMF) via GC-MS .
Methodological Notes
- Contradiction Handling : Cross-validate spectral data with synthetic intermediates to resolve structural ambiguities (e.g., NOESY for spatial proximity analysis) .
- Advanced Purification : For polar byproducts, employ reverse-phase flash chromatography (C18, methanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
